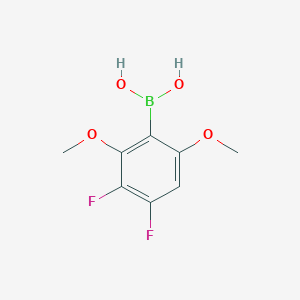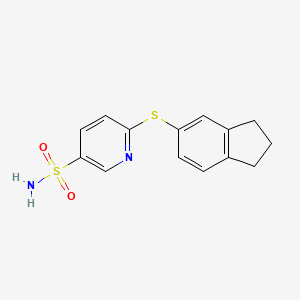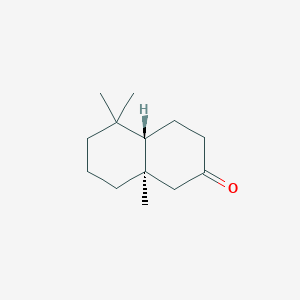
1-Methyl-2-trimethylsilanylmethyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-trimethylsilanylmethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trimethylsilanylmethyl group. This compound is notable for its unique structural features, which include the incorporation of a silicon atom bonded to three methyl groups. The presence of the trimethylsilanylmethyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-trimethylsilanylmethyl-benzene typically involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the trimethylsilanylmethyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-trimethylsilanylmethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trimethylsilanylmethyl group to a simpler methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of 1-Methyl-2-methyl-benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methyl-2-trimethylsilanylmethyl-benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-trimethylsilanylmethyl-benzene involves its interaction with various molecular targets. The trimethylsilanylmethyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its ability to stabilize intermediates and facilitate specific chemical transformations.
Comparaison Avec Des Composés Similaires
Trimethylsilylbenzene: Similar structure but lacks the additional methyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the benzene ring.
1,2,3-Trimethylbenzene: Contains three methyl groups on the benzene ring but no silicon atom.
Uniqueness: 1-Methyl-2-trimethylsilanylmethyl-benzene is unique due to the presence of both a benzene ring and a trimethylsilanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
4225-37-0 |
|---|---|
Formule moléculaire |
C11H18Si |
Poids moléculaire |
178.35 g/mol |
Nom IUPAC |
trimethyl-[(2-methylphenyl)methyl]silane |
InChI |
InChI=1S/C11H18Si/c1-10-7-5-6-8-11(10)9-12(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
PGHJBXBQQYSTPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)



![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)

![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)

![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)
